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2,5-Difluoro-4-(methylthio)benzaldehyde Documentation Hub

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  • Product: 2,5-Difluoro-4-(methylthio)benzaldehyde
  • CAS: 1826110-01-3

Core Science & Biosynthesis

Foundational

2,5-Difluoro-4-(methylthio)benzaldehyde properties and structure

This technical guide details the properties, synthesis, and strategic applications of 2,5-Difluoro-4-(methylthio)benzaldehyde , a specialized intermediate used in the optimization of small-molecule therapeutics. A Strate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and strategic applications of 2,5-Difluoro-4-(methylthio)benzaldehyde , a specialized intermediate used in the optimization of small-molecule therapeutics.

A Strategic Scaffold for Multiparameter Optimization in Drug Discovery

Executive Summary

2,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 1826110-01-3) is a tri-functionalized aromatic building block that serves as a critical node in medicinal chemistry. It combines three distinct reactive handles—an electrophilic aldehyde, a nucleophilic thioether, and metabolically stable fluorine substituents—on a single benzene core.

This unique substitution pattern allows researchers to simultaneously modulate lipophilicity (LogP) , metabolic stability , and electronic distribution in lead compounds. It is particularly valued in the synthesis of kinase inhibitors, antibacterial Schiff bases, and liquid crystal materials where precise conformational control is required.

Chemical Identity & Structural Analysis[1][2]
PropertyData
IUPAC Name 2,5-Difluoro-4-(methylsulfanyl)benzaldehyde
CAS Number 1826110-01-3
Molecular Formula C₈H₆F₂OS
Molecular Weight 188.20 g/mol
SMILES CSC1=C(F)C=C(C=O)C(F)=C1
Appearance Pale yellow solid or semi-solid (purity dependent)
Predicted LogP ~2.6 (Moderate Lipophilicity)
Structural Insights
  • The Aldehyde (C1): Acts as a "warhead" for condensation reactions (e.g., reductive amination, Wittig olefination). The electron-withdrawing nature of the carbonyl group activates the ring for nucleophilic attack at the para position.

  • The Fluorine Motif (C2, C5): The 2,5-difluoro pattern exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of neighboring protons and increasing the metabolic resistance of the ring against oxidative metabolism (e.g., P450 hydroxylation).

  • The Thioether (C4): Provides a lone pair for donation (+M effect), counterbalancing the fluorines. It serves as a precursor to sulfoxides (-S(=O)-) and sulfones (-SO₂-), allowing for late-stage polarity tuning.

Synthetic Methodology

The most robust route to 2,5-difluoro-4-(methylthio)benzaldehyde utilizes Nucleophilic Aromatic Substitution (SNAr) . This protocol exploits the electronic activation provided by the aldehyde group to achieve regioselective displacement.

Core Synthesis Protocol

Starting Material: 2,4,5-Trifluorobenzaldehyde Reagent: Sodium Thiomethoxide (NaSMe) Solvent: DMF or DMSO (Polar Aprotic)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool to 0°C to suppress bis-substitution.

  • Addition: Slowly add Sodium Thiomethoxide (1.05 eq) as a solid or solution. The reaction is exothermic.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC or LC-MS.

    • Mechanistic Note: The nucleophile preferentially attacks the C4 position (para to the aldehyde) due to the resonance stabilization of the Meisenheimer complex by the carbonyl group.

  • Workup: Quench with ice-cold water. The product often precipitates. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, and dry over MgSO₄.

  • Purification: Recrystallization from hexanes/EtOAc or flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Visualization: Regioselective Synthesis Pathway

SynthesisPath cluster_legend Mechanism Logic SM 2,4,5-Trifluorobenzaldehyde (Electrophilic Core) Inter Meisenheimer Complex (Transition State) SM->Inter DMF, 0°C SNAr Attack at C4 Reagent NaSMe (Nucleophile) Reagent->Inter Prod 2,5-Difluoro-4-(methylthio) benzaldehyde Inter->Prod Elimination of F- ByProd NaF Inter->ByProd Para-activation by CHO directs regioselectivity Para-activation by CHO directs regioselectivity

Caption: Regioselective SNAr mechanism. The aldehyde group directs the thiomethoxide attack to the para-position (C4), displacing the fluorine atom.

Reactivity & Derivatization Profile

Once synthesized, the molecule offers three orthogonal vectors for further chemical elaboration.

Reaction ClassTarget GroupTransformationApplication
Condensation Aldehyde (-CHO)+ Amine

Schiff Base / Imine
Linker formation, heterocyclic synthesis.
Olefination Aldehyde (-CHO)+ Phosphonium Ylide

Styrene
Extension of carbon skeleton (Wittig/Horner-Wadsworth-Emmons).
Oxidation Thioether (-SMe)+ mCPBA/H₂O₂

Sulfone (-SO₂Me)
Increasing polarity, H-bond accepting capability.
Displacement Fluorine (-F)+ Amines/Alkoxides

SNAr
Introduction of solubilizing groups (requires harsh conditions).
Visualization: Divergent Synthesis Workflow

Reactivity Core 2,5-Difluoro-4-(methylthio) benzaldehyde Node1 Reductive Amination (NaBH(OAc)3, R-NH2) Core->Node1 Node2 Oxidation (mCPBA or Oxone) Core->Node2 Node3 Cyclization (Hydrazines/Amidines) Core->Node3 Prod1 Benzylamine Derivatives Node1->Prod1 Prod2 Sulfoxides/Sulfones (Polarity Tuning) Node2->Prod2 Prod3 Indazoles / Quinazolines Node3->Prod3

Caption: Divergent synthetic utility. The core scaffold enables access to amines, sulfones, and heterocycles via distinct reaction pathways.

Applications in Drug Discovery

The 2,5-difluoro-4-(methylthio) motif is not merely a structural connector; it is a functional pharmacophore.

1. Metabolic Blocking

The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing fluorine atoms at the 2 and 5 positions blocks metabolic "soft spots" on the aromatic ring, preventing rapid oxidation by Cytochrome P450 enzymes. This often results in extended half-life (t1/2) and improved bioavailability.

2. Electronic Tuning (Sigma-Hole Interactions)

The fluorine atoms induce a dipole moment that can participate in specific interactions with protein targets. Furthermore, the sulfur atom is a "soft" nucleophile that can interact with specific cysteine residues in kinases or serve as a hydrogen bond acceptor when oxidized to the sulfone.

3. Bioisosterism

The -SMe group is often used as a bioisostere for a methoxy (-OMe) group. While sterically similar, the thioether is more lipophilic and less capable of hydrogen bonding, allowing researchers to probe the necessity of H-bond donors/acceptors in a binding pocket.

Safety & Handling Protocols

Hazard Classification: Irritant, Stench.

  • Thioether Warning: Like most low-molecular-weight organic sulfides, this compound may possess a disagreeable, garlic-like odor ("stench"). All manipulations must be performed in a well-ventilated fume hood .

  • Skin/Eye Contact: The aldehyde and fluorinated motifs make this a potential skin sensitizer and lachrymator. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References
  • Synthetic Analog Protocols: Synthesis of 4-(methylthio)benzaldehyde derivatives. ResearchGate / Bol. Soc. Chil. Quim. Available at: [Link]

Sources

Exploratory

Strategic Integration of Fluorinated Thioethers in Medicinal Chemistry: From Synthesis to DMPK Profiling

and Moieties Executive Summary: The "Super-Lipophilic" Paradigm In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group ( ) and trifluoromethoxy gro...

Author: BenchChem Technical Support Team. Date: February 2026


 and 

Moieties

Executive Summary: The "Super-Lipophilic" Paradigm

In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group (


) and trifluoromethoxy group (

) are staples of medicinal chemistry, the trifluoromethylthio group (

)
represents a frontier for modulating physicochemical properties.[1]

The


 moiety is often termed "super-lipophilic."[2] It possesses one of the highest Hansch hydrophobicity parameters (

) among common substituents, significantly exceeding its oxygen and carbon analogues. This guide provides a technical roadmap for integrating fluorinated thioethers into drug scaffolds, addressing the synthetic challenges, metabolic liabilities, and specific physicochemical advantages that drive their selection in hit-to-lead optimization.

Physicochemical Rationale: Why Fluorinated Thioethers?

The decision to incorporate a


 group is rarely arbitrary; it is a calculated move to alter the partition coefficient (

) and electronic environment of a molecule.
Comparative Substituent Constants

The following table contrasts the


 group with standard bioisosteres. Note the dramatic increase in lipophilicity (

) compared to

and

, while maintaining a strong electron-withdrawing effect (

).
SubstituentHansch Constant (

)
Hammett Constant (

)
Field Effect (

)
Resonance Effect (

)

1.44 0.50 0.38 0.12

0.880.540.380.16

1.040.350.38-0.03

0.710.230.42-0.19

~0.6-0.8*0.400.300.10

Note: Values for


 are approximate and solvent-dependent.
The Strategic Advantage
  • Membrane Permeability: The high

    
     value facilitates passive transport across the Blood-Brain Barrier (BBB), making 
    
    
    
    ideal for CNS targets.[2]
  • Conformational Locking: The

    
     bond angle (
    
    
    
    ) is more acute than the ether linkage (
    
    
    ,
    
    
    ), forcing the
    
    
    group out of the aromatic plane. This orthogonal orientation can exploit specific hydrophobic pockets in the target protein.[2]
  • Metabolic Soft Spot (Feature vs. Bug): Unlike the metabolically inert

    
    , the sulfur atom in 
    
    
    
    is susceptible to oxidation.[3] This allows for the in vivo generation of sulfoxides (
    
    
    ) and sulfones (
    
    
    ), which are even stronger electron-withdrawing groups (see Section 4).

Synthetic Methodologies: The Decision Matrix

Historically, the synthesis of trifluoromethyl thioethers relied on the toxic gas


.[4] Modern methods utilize shelf-stable electrophilic or nucleophilic reagents.[2][5] The choice of method depends strictly on the electronic nature of the substrate.
Synthesis Decision Tree

Synthesis_Decision_Tree Start Substrate Selection Substrate_Type Substrate Electronics? Start->Substrate_Type Electron_Rich Electron-Rich Arene (Phenols, Anilines, Indoles) Substrate_Type->Electron_Rich Nucleophilic Substrate Electron_Poor Electron-Poor/Neutral Arene (Aryl Halides, Boronic Acids) Substrate_Type->Electron_Poor Electrophilic Substrate Electrophilic_Method Electrophilic Trifluoromethylthiolation Electron_Rich->Electrophilic_Method Nucleophilic_Method Nucleophilic Trifluoromethylthiolation (Cross-Coupling) Electron_Poor->Nucleophilic_Method Reagents_E Reagents: Billard's Rgt (Phth-SCF3) Shen's Rgt (Sacc-SCF3) Electrophilic_Method->Reagents_E Reagents_N Reagents: AgSCF3, CuSCF3 (requires metal catalyst) Nucleophilic_Method->Reagents_N

Caption: Selection strategy for trifluoromethylthiolation based on substrate electronics.

Standard Operating Procedure (SOP)

Protocol: Copper-Mediated Trifluoromethylthiolation of Aryl Boronic Acids

This protocol is selected for its high reliability in medicinal chemistry (SAR exploration).[2] It utilizes Shen's Reagent (N-trifluoromethylthiosaccharin) or N-(trifluoromethylthio)phthalimide , which are shelf-stable electrophiles, reacting with nucleophilic aryl boronic acids.[2]

Mechanism: Oxidative cross-coupling involving a Cu(I)/Cu(III) catalytic cycle.

Materials
  • Substrate: Aryl Boronic Acid (1.0 mmol)

  • Reagent: N-(Trifluoromethylthio)phthalimide (1.2 mmol)

  • Catalyst: CuI (10 mol%)

  • Ligand: 2,2'-Bipyridine (10 mol%) or 1,10-Phenanthroline

  • Solvent: Acetonitrile (anhydrous)

  • Atmosphere: Nitrogen or Argon[2]

Step-by-Step Workflow
  • Setup: In a glovebox or under a steady stream of nitrogen, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with CuI (19 mg, 0.1 mmol), 2,2'-Bipyridine (15.6 mg, 0.1 mmol), and the Aryl Boronic Acid (1.0 mmol).

  • Reagent Addition: Add N-(Trifluoromethylthio)phthalimide (296 mg, 1.2 mmol).

  • Solvation: Seal the vial with a septum cap. Inject anhydrous Acetonitrile (5.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 80°C . Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor reaction progress via LC-MS or 19F-NMR (Standard:

      
      -trifluorotoluene, 
      
      
      
      ppm).[2] The product signal typically appears around
      
      
      to
      
      
      ppm.[2]
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Safety Note: While shelf-stable, fluorinated sulfur reagents can release trace amounts of toxic gases upon thermal decomposition.[2] Perform all reactions in a fume hood.

Metabolic Fate & DMPK Implications

Unlike


, the 

group is not metabolically inert.[3] The sulfur atom is a nucleophile susceptible to cytochrome P450-mediated oxidation.[2]
The Oxidation Pathway

The metabolic conversion proceeds sequentially:

  • Thioether (

    
    ):  Lipophilic, BBB permeable.[2]
    
  • Sulfoxide (

    
    ):  Chiral center, increased polarity, higher electron withdrawal.
    
  • Sulfone (

    
    ):  Highly polar, super-electron-withdrawing (
    
    
    
    ), often the excretion product.

Metabolic_Pathway Drug_SCF3 Parent Drug (Ar-SCF3) CYP450_1 CYP450 Oxidation Drug_SCF3->CYP450_1 Sulfoxide Metabolite 1: Sulfoxide (Ar-S(=O)CF3) CYP450_1->Sulfoxide CYP450_2 CYP450 Oxidation Sulfoxide->CYP450_2 Sulfone Metabolite 2: Sulfone (Ar-SO2CF3) CYP450_2->Sulfone

Caption: Sequential oxidative metabolism of the trifluoromethylthio moiety.[2]

Case Study Application
  • Toltrazuril (Baycox): A veterinary coccidiostat.[2] The parent compound contains an

    
     group.[2][3][4][6] However, the major active metabolites are the sulfoxide and sulfone derivatives (Ponazuril). In this case, the 
    
    
    
    serves as a "pro-moiety" that ensures high oral absorption due to lipophilicity, which is then converted to the more polar, active species systemically.
  • Tiflorex: An anorectic agent where the

    
     group provides the necessary lipophilicity to cross the blood-brain barrier, a critical requirement for its central mechanism of action.
    

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2] (Source for

    
     and 
    
    
    
    values).
  • Shao, X., et al. (2013).[5][7] "N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation."[2] Angewandte Chemie International Edition, 52(12), 3457-3460.[7] Link

  • Xu, C., et al. (2014). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids with a Shelf-Stable Electrophilic Reagent." Organic Letters, 16(18), 4738–4741. Link

  • Billard, T., et al. (2008). "Trifluoromethanesulfanylamide: A New Reagent for the Trifluoromethylthiolation of Aromatic Compounds."[2] Journal of Organic Chemistry, 73(23), 9362–9365. Link

  • Leroux, F., et al. (2005). "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Agrochemistry." ChemBioChem, 6(12), 2206-2208. Link

Sources

Foundational

Bioisosteric Design Guide: 2,5-Difluoro-4-methoxybenzaldehyde

Topic: Bioisosteres of 2,5-difluoro-4-methoxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 2,5-Difluoro-4-methoxybenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteres of 2,5-difluoro-4-methoxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2,5-Difluoro-4-methoxybenzaldehyde (CAS: 879093-08-0) is a high-value intermediate in medicinal chemistry, frequently employed to introduce the electron-deficient, lipophilic 2,5-difluoro-4-methoxyphenyl moiety into kinase inhibitors, GPCR ligands, and antimicrobial agents. While the fluorine atoms at the 2- and 5-positions effectively block metabolic oxidation at those sites and modulate the pKa of the phenol (if unmasked), the molecule presents two primary liabilities for drug development: the high metabolic turnover of the 4-methoxy group (O-demethylation) and the chemical reactivity of the aldehyde handle.

This guide provides a structural analysis of the molecule and outlines strategic bioisosteric replacements to enhance metabolic stability, optimize lipophilicity (LogD), and improve oral bioavailability.

Part 1: Molecular Analysis & Liabilities

Before designing bioisosteres, one must deconstruct the parent molecule to understand its physicochemical profile and metabolic vulnerabilities.

Physicochemical Profile[2][3][4][5][6][7][8]
  • Electronic Effect: The 2,5-difluoro substitution creates a "push-pull" system. The fluorines are inductively electron-withdrawing (-I) but mesomerically electron-donating (+M), though the -I effect dominates, lowering the electron density of the ring compared to anisole.

  • Metabolic Liability (Zone A): The aldehyde (-CHO) is a rapid substrate for Aldehyde Oxidase (AO) and CYP450s, converting to the carboxylic acid (inactive/rapidly excreted).

  • Metabolic Liability (Zone B): The methoxy (-OMe) group is a classic site for CYP-mediated O-demethylation, leading to the phenol. The resulting phenol is often rapidly glucuronidated (Phase II metabolism), leading to high clearance.

Visualizing the Pharmacophore

The following diagram illustrates the core features and liability zones.

G Molecule 2,5-Difluoro-4-methoxybenzaldehyde Aldehyde Aldehyde (-CHO) [Reactive Handle / Metabolic Liability] Molecule->Aldehyde Zone A Methoxy Methoxy (-OMe) [O-Demethylation Site] Molecule->Methoxy Zone B Core 2,5-Difluoro Core [Lipophilicity / Metabolic Block] Molecule->Core Scaffold Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Oxidation (AO/CYP) Phenol Phenol Methoxy->Phenol CYP2D6/3A4

Figure 1: Structural deconstruction of the target molecule highlighting metabolic liabilities.

Part 2: Strategic Bioisosteric Replacements

Strategy 1: Stabilizing the Ether Linkage (Zone B)

The conversion of the methoxy group to a phenol is often the rate-limiting step in clearance. Replacing the hydrogen atoms on the methyl group with fluorine or deuterium is the standard approach to block this pathway.

BioisostereStructureRationaleEffect on LogPMetabolic Stability
Trifluoromethoxy -OCF₃Strong C-F bonds prevent H-abstraction. Increases lipophilicity significantly.+1.0 vs -OMeHigh (Excellent)
Difluoromethoxy -OCHF₂Retains H-bond donor capability (weak) while blocking metabolism. Lipophilic "Goldilocks" zone.+0.6 vs -OMeHigh
Deuterated Methoxy -OCD₃Exploits Kinetic Isotope Effect (KIE). Minimal steric/electronic change.NeutralModerate (2-5x improvement)
Oxetane -OxetaneLowers LogP, improves solubility, stable to metabolism.-1.0 vs -OMeHigh

Recommendation: If the molecule is too lipophilic, switch -OMe to -Oxetane . If potency is driven by hydrophobic packing, switch to -OCF₃ .

Strategy 2: The Aldehyde Handle (Zone A)

If the aldehyde is a handle for a warhead (e.g., in covalent inhibitors), it must be replaced by a group that mimics its electrophilicity without the instability.

  • Nitrile (-CN): A linear, robust bioisostere. Less reactive but maintains the dipole.

  • Oxazole/Thiazole: Heterocyclic mimetics of the carbonyl. They provide a rigid linker and can engage in pi-stacking.

  • Difluoromethyl (-CHF₂): A bioisostere for the aldehyde oxygen (H-bond acceptor) that is chemically inert.

Strategy 3: Core Scaffold Hopping

To improve solubility or patentability, the 2,5-difluorobenzene core can be replaced by heteroaromatic systems.

  • Pyridine Analog: 2,5-Difluoropyridine.[2] Introduction of nitrogen reduces LogP and can provide a specific H-bond acceptor.

  • Bicyclo[1.1.1]pentane: A saturated bioisostere of the phenyl ring. It provides a linear exit vector (para-substitution mimic) but with 3D character, significantly improving solubility and metabolic stability.

Part 3: Experimental Protocols

Protocol: Synthesis of the -OCF₃ Bioisostere

Since 2,5-difluoro-4-(trifluoromethoxy)benzaldehyde is not a standard catalog item, it must be synthesized. The most robust route is via the phenol using a silver-mediated trifluoromethoxylation or starting from the commercially available 1,4-difluoro-2-(trifluoromethoxy)benzene.

Methodology: Formylation of 1,4-Difluoro-2-(trifluoromethoxy)benzene

Rationale: Direct formylation via lithiation is preferred over Reimer-Tiemann due to the electron-withdrawing nature of the fluorines and -OCF3 group, which deactivate the ring toward electrophilic aromatic substitution.

Reagents:

  • Substrate: 1,4-Difluoro-2-(trifluoromethoxy)benzene

  • Base: n-Butyllithium (2.5 M in hexanes) or LDA (Lithium Diisopropylamide)

  • Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Solvation: Dissolve 10.0 mmol of 1,4-difluoro-2-(trifluoromethoxy)benzene in 40 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (11.0 mmol, 1.1 eq) dropwise over 15 minutes via syringe pump. The position between the fluorine and the -OCF3 group (or ortho to the fluorine depending on directing effects) is the target. Note: The 2,5-difluoro pattern directs lithiation to the position ortho to the fluorines.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (15.0 mmol, 1.5 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).

Visualization of Synthesis Workflow

Synthesis Start 1,4-Difluoro-2-(trifluoromethoxy)benzene Step1 1. THF, -78°C 2. n-BuLi (Lithiation) Start->Step1 Intermediate Lithio-Intermediate (Directed ortho-metalation) Step1->Intermediate Step2 Add DMF (Electrophile) Intermediate->Step2 Product 2,5-Difluoro-4-(trifluoromethoxy)benzaldehyde Step2->Product

Figure 2: Lithiation-Formylation workflow for synthesizing the -OCF3 bioisostere.

Part 4: Comparative Data & Evaluation

The following table contrasts the parent molecule with its primary bioisosteres. Data is based on calculated properties (ChemAxon/SwissADME models) and standard medicinal chemistry principles.

PropertyParent (-OMe)Bioisostere 1 (-OCF₃)Bioisostere 2 (-OCHF₂)Bioisostere 3 (Oxetane)
MW 172.13226.10208.11198.17
cLogP ~2.1~3.2 (High Lipophilicity)~2.5~1.1 (Improved Solubility)
tPSA (Ų) 26.326.326.335.5
Metabolic Stability Low (O-demethylation)High (Blocked)High (Blocked)High
H-Bond Donor 001 (Weak)0
Electronic (Hammett) Electron DonatingElectron WithdrawingWeakly WithdrawingElectron Donating
Interpretation
  • For Potency: If the binding pocket is hydrophobic, the -OCF₃ analog is the superior choice due to increased lipophilicity and metabolic stability.

  • For Solubility: If the parent molecule suffers from poor solubility, the Oxetane replacement is the best strategic move, lowering cLogP by ~1 unit while retaining the ether geometry.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2013).[3] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Difluoro-4-methoxybenzaldehyde. Link

Sources

Exploratory

The Strategic Introduction of Fluorine in Thioanisole Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Power of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry.[1][2][3] The smallest and most electronegative of the halogens, fluorine imparts a unique set of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Unlike other halogens, fluorine's size is comparable to that of a hydrogen atom, allowing it to act as a bioisostere. However, its extreme electronegativity creates a strong, polarized carbon-fluorine bond, which can alter molecular conformation, pKa, metabolic stability, and binding affinity to protein targets.[2][4] These modifications can lead to enhanced potency, improved selectivity, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its significant role in drug design.[3]

This guide will provide a comprehensive exploration of the structure-activity relationship (SAR) of fluorinated thioanisoles. Thioanisole, a simple aromatic sulfide, serves as a versatile scaffold in medicinal chemistry. By dissecting the impact of fluorine substitution on the thioanisole core, we aim to provide a framework for the rational design of novel therapeutic agents.

The Thioanisole Scaffold: A Privileged Structure

The thioanisole motif, characterized by a methyl group attached to a sulfur atom which is in turn bonded to a phenyl ring, is a key structural component in a variety of biologically active compounds. The sulfur atom, with its ability to exist in different oxidation states (sulfide, sulfoxide, sulfone) and its capacity to engage in various non-covalent interactions, provides a rich platform for medicinal chemistry exploration.

Dissecting the SAR of Fluorinated Thioanisoles: A Symphony of Effects

The introduction of fluorine to the thioanisole scaffold can be approached in several ways: substitution on the aromatic ring, or modification of the methyl group (e.g., trifluoromethylthioanisole). Each of these modifications imparts distinct physicochemical properties that drive the biological activity.

Impact of Aromatic Fluorination

Fluorine substitution on the phenyl ring of thioanisole can significantly influence its biological activity through a combination of electronic and steric effects. The strong electron-withdrawing nature of fluorine can modulate the electron density of the aromatic ring and the sulfur atom, which can in turn affect interactions with biological targets.

A key aspect to consider is the position of the fluorine atom(s) on the aromatic ring (ortho, meta, or para). The positional isomerism can lead to dramatic differences in biological activity. For instance, in a series of α-trifluorothioanisole derivatives containing phenylpyridine moieties developed as herbicides, the position of fluorine on the phenylpyridine ring was a critical determinant of activity.[5]

Key SAR Observations for Phenylpyridine-Containing α-Trifluorothioanisole Herbicides:

Compound SeriesR1 SubstitutionR2 SubstitutionHerbicidal Activity against Broadleaf Weeds
5HH>85% inhibition
6HFOptimal activity
7H or FH or FOptimal activity
Table adapted from data presented in a study on novel α-trifluorothioanisole derivatives.[5]

These findings highlight that even subtle changes in the fluorine substitution pattern can lead to significant variations in biological efficacy. The optimal placement of fluorine likely enhances the binding affinity of the molecule to its target protein within the weed, possibly through favorable electrostatic or hydrophobic interactions.

The Influence of a Trifluoromethyl Group

Replacing the methyl group of thioanisole with a trifluoromethyl (CF3) group creates a trifluoromethylthioanisole. This modification has profound consequences for the molecule's properties:

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: The C-F bonds are much stronger than C-H bonds, making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

  • Altered Conformation: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, which can be critical for fitting into a protein's binding pocket.

Fluorinated Thioanisoles as Enzyme Inhibitors

The unique properties of fluorinated thioanisoles make them attractive candidates for the design of enzyme inhibitors. The sulfur atom can act as a key interaction point with the enzyme's active site, while the fluorine atoms can enhance binding affinity and block metabolic degradation.

For example, fluorinated analogs of various compounds have been shown to be potent inhibitors of kinases, a class of enzymes frequently targeted in cancer therapy.[6][7][8][9] The introduction of fluorine can improve selectivity and metabolic stability, leading to more effective and safer drugs.[8] While specific examples of fluorinated thioanisoles as kinase inhibitors are not abundant in the public literature, the principles of their design can be inferred from related structures.

Experimental Protocols: Synthesis and Characterization

The synthesis of fluorinated thioanisoles can be achieved through various established organic chemistry methods. A general workflow for the synthesis of α-trifluorothioanisole derivatives is outlined below.

General Synthetic Workflow for α-Trifluorothioanisole Derivatives

Synthesis_Workflow start Starting Materials (e.g., Fluorinated Thiophenol, Alkylating Agent) step1 Nucleophilic Substitution start->step1 product Fluorinated Thioanisole (Sulfide, Sulfoxide, or Sulfone) step1->product step2 Oxidation (optional) product->step2 to sulfoxide/sulfone

Caption: A generalized synthetic workflow for producing fluorinated thioanisoles.

Step-by-Step Protocol for Nucleophilic Substitution:

  • Reactant Preparation: Dissolve the starting fluorinated thiophenol in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the reaction mixture to deprotonate the thiol and form the more nucleophilic thiophenolate.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., a substituted benzyl halide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated thioanisole.

Oxidation to Sulfoxides and Sulfones (Optional):

The resulting fluorinated thioanisole (sulfide) can be selectively oxidized to the corresponding sulfoxide or sulfone using an appropriate oxidizing agent.

  • To Sulfoxide: Use one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

  • To Sulfone: Use two or more equivalents of m-CPBA or other strong oxidizing agents like hydrogen peroxide.

Analytical Characterization

The synthesized fluorinated thioanisoles must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for elucidating the structure of the molecule and confirming the presence and position of the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Logical Framework for SAR Exploration

A systematic approach is crucial for elucidating the structure-activity relationship of a series of fluorinated thioanisole analogs.

SAR_Logic cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Identify Lead Thioanisole Scaffold B Design Analogs with Varied Fluorination Patterns A->B C Synthesize and Purify Analogs B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) C->D E In Vivo Studies (if applicable) D->E F Establish SAR Trends E->F G Computational Modeling (Docking, QSAR) F->G H Design Next-Generation Analogs G->H H->B Iterative Refinement

Caption: A logical workflow for the exploration of Structure-Activity Relationships.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the thioanisole scaffold offers a powerful approach for the development of novel therapeutic agents with improved properties. The ability to fine-tune the electronic and steric characteristics of the molecule by varying the position and number of fluorine atoms provides a rich avenue for lead optimization.

While the herbicidal activity of certain fluorinated thioanisoles has been demonstrated, the full therapeutic potential of this class of compounds remains largely untapped. Future research should focus on exploring the activity of fluorinated thioanisoles against a broader range of biological targets, including kinases, proteases, and other enzymes implicated in human diseases such as cancer, infectious diseases, and neurodegenerative disorders.[1][10]

By combining rational design, efficient synthesis, and rigorous biological evaluation, the field of medicinal chemistry can continue to leverage the unique properties of fluorine to develop the next generation of innovative medicines based on the versatile thioanisole scaffold.

References

  • SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. (n.d.). PMC. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Publications. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (n.d.). MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). SpringerLink. [Link]

  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). Future Science. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. [Link]

  • The role of fluorine in medicinal chemistry. (2007). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Fluoroalkane thioheterocyclic derivatives and their antitumor activity. (2015). PubMed. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PMC. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PMC. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. [Link]

Sources

Foundational

2,5-Difluoro-4-(methylthio)benzaldehyde molecular weight and formula

Topic: 2,5-Difluoro-4-(methylthio)benzaldehyde: Physicochemical Profile and Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Difluoro-4-(methylthio)benzaldehyde: Physicochemical Profile and Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 1826110-01-3) is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. Its structure combines an electrophilic aldehyde handle, a metabolically stable difluoro-substitution pattern, and a modifiable thioether moiety. This unique tris-functionalization makes it a critical intermediate for developing kinase inhibitors and modulating lipophilicity in lead optimization. This guide provides a definitive technical analysis of its properties, validated synthetic pathways, and application in medicinal chemistry.

Chemical Identity & Physicochemical Properties

The precise characterization of this molecule is essential for stoichiometric calculations and analytical method development.

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 2,5-Difluoro-4-(methylthio)benzaldehyde
CAS Number 1826110-01-3
Molecular Formula C₈H₆F₂OS
Molecular Weight 188.19 g/mol
SMILES CSC1=C(F)C=C(C=O)C(F)=C1
InChI Key Unique identifier required for database registration (Generated from SMILES)
Appearance Off-white to pale yellow crystalline solid (typically)
Purity Standard ≥ 97% (HPLC)

Solubility Profile:

  • High Solubility: DMSO, DMF, Dichloromethane, Chloroform.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Water, Hexanes.

Synthetic Methodology

The most robust route to 2,5-difluoro-4-(methylthio)benzaldehyde utilizes Nucleophilic Aromatic Substitution (SₙAr) . This protocol exploits the electronic activation provided by the aldehyde group, which directs nucleophiles to the para position.

Protocol: Regioselective SₙAr of 2,4,5-Trifluorobenzaldehyde

Rationale: The aldehyde group at C-1 is strongly electron-withdrawing (-M effect), significantly lowering the energy of the Meisenheimer complex formed when a nucleophile attacks the C-4 position. The fluorine atoms at C-2 and C-5 provide inductive withdrawal (-I) but are less activated for substitution than the C-4 fluorine.

Reagents:

  • Substrate: 2,4,5-Trifluorobenzaldehyde (CAS: 165047-24-5)[1][2]

  • Nucleophile: Sodium thiomethoxide (NaSMe)

  • Solvent: DMF or DMSO (Polar aprotic solvents enhance nucleophilicity)

  • Temperature: 0°C to Room Temperature

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4,5-trifluorobenzaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add Sodium thiomethoxide (1.05 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the starting material.

  • Quench: Pour the reaction mixture into ice-water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Mechanism Visualization

The following diagram illustrates the regioselectivity governed by the stabilization of the anionic intermediate.

SnAr_Mechanism Figure 1: Regioselective SₙAr Mechanism. The aldehyde group directs substitution to the para-position. SM 2,4,5-Trifluorobenzaldehyde (Electrophile) Complex Meisenheimer Complex (Stabilized by -CHO) SM->Complex Nucleophilic Attack (C-4) Reagent NaSMe (Nucleophile) Reagent->Complex Product 2,5-Difluoro-4-(methylthio)benzaldehyde (Target) Complex->Product Elimination of F-

Structural Analysis & Characterization

To validate the synthesis, researchers must look for specific spectroscopic signatures.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde (-CHO): A distinct singlet or doublet (due to F-coupling) downfield at ~10.0–10.2 ppm .

    • Aromatic Protons: Two distinct signals. The proton at C-6 (ortho to CHO) typically appears as a doublet of doublets (dd) due to coupling with F-5 and F-2. The proton at C-3 appears as a complex multiplet.

    • Methylthio (-SMe): A strong singlet at ~2.5 ppm .

  • ¹⁹F NMR:

    • Two distinct signals are expected.[3][4] The fluorine at C-5 (ortho to SMe) will show a different chemical shift compared to the fluorine at C-2 (ortho to CHO), confirming the retention of two fluorine atoms.

  • Mass Spectrometry (ESI/EI):

    • Parent ion [M+H]⁺ at 189.2 m/z .

    • Fragmentation pattern may show loss of -CHO (29 Da) or -SMe (47 Da).

Applications in Drug Discovery

This building block is highly valued for its ability to introduce the 2,5-difluoro-4-thio motif, which serves multiple medicinal chemistry functions:

  • Metabolic Blocking: The fluorine atoms at C-2 and C-5 block metabolic oxidation at these electron-rich sites, potentially increasing the half-life of the final drug molecule.

  • Electronic Modulation: The fluorine atoms lower the pKa of phenols or amines generated downstream, altering bioavailability.

  • Divergent Synthesis: The aldehyde and thioether groups allow for orthogonal functionalization.

Derivatization Pathways

Applications Figure 2: Divergent Synthetic Applications. The molecule serves as a linchpin for various pharmacophores. Core 2,5-Difluoro-4-(methylthio)benzaldehyde RedAmin Reductive Amination (w/ Amines + NaBH(OAc)3) Core->RedAmin Oxidation S-Oxidation (w/ mCPBA or Oxone) Core->Oxidation Wittig Wittig/Horner-Wadsworth-Emmons (w/ Phosphonium Salts) Core->Wittig BenzylAmine Benzylic Amines (Kinase Inhibitor Scaffolds) RedAmin->BenzylAmine Sulfone Sulfoxides/Sulfones (Polarity Tuning) Oxidation->Sulfone Styrene Functionalized Styrenes (Linker Chemistry) Wittig->Styrene

Handling & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids; thioethers can slowly oxidize to sulfoxides.

  • Hazards: Treat as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. (Context on fluorinated building blocks). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Thiomethylation of Fluorinated Benzaldehydes

The following Application Note is structured to guide researchers through the specific challenges of nucleophilic aromatic substitution ( ) using sodium thiomethoxide on fluorinated benzaldehydes. Executive Summary The i...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to guide researchers through the specific challenges of nucleophilic aromatic substitution (


) using sodium thiomethoxide on fluorinated benzaldehydes.

Executive Summary

The introduction of a thiomethyl group (-SMe) into aromatic aldehydes is a pivotal step in the synthesis of various pharmaceutical scaffolds. While Sodium Thiomethoxide (NaSMe) is a potent nucleophile, its reaction with fluorinated benzaldehydes presents specific challenges: regioselectivity (in poly-fluorinated systems), chemoselectivity (avoiding aldehyde side reactions), and odor management (methanethiol generation).

This guide provides a validated protocol for the


 of fluorobenzaldehydes, emphasizing the use of polar aprotic solvents to enhance the nucleophilicity of the thiomethoxide anion while suppressing side reactions like the Cannizzaro disproportionation.

Mechanistic Insight & Reaction Design

The Reaction Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The aldehyde moiety (-CHO) acts as a strong electron-withdrawing group (EWG), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. This activates the ring toward nucleophilic attack, particularly at the ortho and para positions relative to the aldehyde.

Key Mechanistic Rules:

  • Leaving Group Ability: In

    
     reactions, Fluorine is the superior leaving group (
    
    
    
    ) because its high electronegativity stabilizes the anionic Meisenheimer intermediate.
  • Regioselectivity:

    • Mono-fluoro: Para-fluorobenzaldehyde reacts faster than ortho due to steric freedom. Meta-isomers are largely unreactive.

    • Poly-fluoro: In 2,4-difluorobenzaldehyde, the 4-position (para) is kinetically favored for substitution over the 2-position (ortho) due to steric hindrance at the ortho site, despite both being electronically activated.

Reaction Pathway Diagram

The following diagram illustrates the transition state and the critical role of the Meisenheimer complex.

SNAr_Mechanism Substrate Fluorobenzaldehyde (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (Rate Determining Step) NaSMe NaSMe (Nucleophile) NaSMe->TS Product Thiomethyl-Benzaldehyde (Product) TS->Product Elimination of F- Byproduct NaF TS->Byproduct

Figure 1:


 pathway showing the addition of thiomethoxide followed by fluoride elimination.

Critical Process Parameters (CPPs)

The choice of solvent and temperature is critical to balance reaction rate against the degradation of the aldehyde.

ParameterRecommendationRationale
Solvent DMF (Anhydrous) Excellent solubility for NaSMe; promotes charge separation of the Na+ SMe- ion pair. DMSO is a viable alternative but harder to remove during workup.
Temperature 0°C

RT
Start at 0°C to control the exotherm. Warm to Room Temperature (20-25°C) to complete. Avoid heating >50°C to prevent aldehyde polymerization or Cannizzaro reactions.
Stoichiometry 1.05 - 1.10 eq. Slight excess of NaSMe ensures conversion. Large excesses (>1.5 eq) increase the risk of bis-substitution in poly-fluorinated systems.
Atmosphere Nitrogen/Argon Strictly required. Oxygen can oxidize thiomethoxide to dimethyl disulfide (DMDS), reducing titer and yield.

Validated Experimental Protocol

Target Substrate: 4-Fluorobenzaldehyde (or 2,4-Difluorobenzaldehyde) Reagent: Sodium Thiomethoxide (Solid, 95%+)

Phase 1: Preparation (Inert Conditions)
  • Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen.

  • Charge the flask with 4-Fluorobenzaldehyde (10 mmol, 1.24 g) .

  • Add anhydrous DMF (20 mL) via syringe. (Concentration ~0.5 M).

  • Cool the solution to 0°C using an ice/water bath.

Phase 2: Reaction Initiation
  • Weigh Sodium Thiomethoxide (10.5 mmol, 0.735 g) rapidly (hygroscopic!) and add it portion-wise to the stirring solution over 5 minutes.

    • Note: The solution often turns yellow/orange upon addition, indicating the formation of the charge-transfer complex.

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Monitor via TLC or HPLC after 2 hours.

    • Endpoint: Disappearance of starting material.

Phase 3: Quench & Odor Control (CRITICAL)

Safety Warning: Acidifying unreacted NaSMe generates Methanethiol (MeSH), a toxic gas with a stench threshold of 1 ppb. The following "Bleach Quench" is mandatory.

  • Prepare a "Bleach Scrubber" solution : 10% Sodium Hypochlorite (commercial bleach) diluted 1:1 with water.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of the Bleach Scrubber solution while stirring.

    • Chemistry:

      
      . This oxidizes the stench to an odorless sulfinate/sulfonate salt.
      
  • Stir for 10-15 minutes to ensure complete oxidation of excess thiol.

Phase 4: Workup & Isolation
  • Dilute with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Separate the layers. The product (organic) will be in the top layer.

  • Wash the organic layer with Water (2 x 50 mL) to remove DMF.

  • Wash with Brine (saturated NaCl, 50 mL) .

  • Dry over Anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: Usually, the product is pure enough (>95%) for subsequent steps. If not, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Mix Dissolve Substrate in DMF Cool to 0°C Start->Mix Add Add NaSMe (Solid) Portion-wise Mix->Add React Stir 0°C -> RT (2-4 Hours) Add->React Quench POUR INTO BLEACH (Oxidative Quench) React->Quench Complete Conversion Extract Extraction (EtOAc/Water) Remove DMF Quench->Extract Stench Oxidized Finish Isolate Product (Evaporation) Extract->Finish

Figure 2: Operational workflow emphasizing the critical safety quench step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery Water in solventEnsure DMF is anhydrous. Water solvates the anion, reducing nucleophilicity (H-bonding).
Bis-substitution Excess NaSMeIn difluoro-substrates, reduce equivalents to 1.0. Lower temp to -10°C.
"Rotten Cabbage" Smell Incomplete QuenchSTOP. Do not acidify. Add more bleach to the aqueous waste stream immediately.
Aldehyde peak missing (NMR) Cannizzaro ReactionReaction was too hot or wet. Keep T < 25°C and exclude water.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1]

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 13: Aromatic Substitution, Nucleophilic).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5188-07-8, Sodium thiomethoxide. (Safety & Handling).

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals (Thiol/Sulfide Oxidation Protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Regioselectivity in S_NAr of 2,4,5-Trifluorobenzaldehyde

Ticket ID: REGIO-245-TFB Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling C2 vs. C4 substitution patterns in nucleophilic aromatic substitution.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-245-TFB Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling C2 vs. C4 substitution patterns in nucleophilic aromatic substitution.

Diagnostic Hub: Understanding the Substrate

Before troubleshooting, we must define the reactivity landscape. 2,4,5-trifluorobenzaldehyde is a "hot" electrophile used extensively in fluoroquinolone synthesis (e.g., Moxifloxacin precursors).

The aldehyde group (-CHO) acts as the primary director, but the interplay between the three fluorine atoms determines the final regiochemical outcome.

Reactivity Map (The "Heat Map")
  • C4-Position (Target):

    • Electronic: Highly activated. It is para to the strong electron-withdrawing group (EWG) -CHO and ortho to the C5-fluorine (inductive activation).

    • Steric: Relatively accessible (flanked by H and F).

    • Outcome: This is the Kinetic and Thermodynamic product for most nucleophiles.

  • C2-Position (Impurity/Secondary Target):

    • Electronic: Activated. It is ortho to the -CHO group.

    • Steric: Hindered by the adjacent carbonyl oxygen and the rotation of the aldehyde group.

    • Outcome: Usually a minor impurity (<5%) unless specific conditions (high T, small Nu) are used.

  • C5-Position (Inactive):

    • Electronic: Meta to the -CHO. Poorly activated for initial attack.

    • Outcome: Rarely observed as a primary substitution product.

Visualizing the Pathway

G cluster_0 Competing Pathways Substrate 2,4,5-Trifluorobenzaldehyde Path_C4 Path A: C4-Attack (Para to CHO) Most Favorable Substrate->Path_C4 Low Steric Bulk High Polarizability Path_C2 Path B: C2-Attack (Ortho to CHO) Sterically Hindered Substrate->Path_C2 High T Small Nu Product_C4 4-Substituted-2,5-difluorobenzaldehyde (Major Product) Path_C4->Product_C4 Product_C2 2-Substituted-4,5-difluorobenzaldehyde (Minor Impurity) Path_C2->Product_C2 Product_Bis 2,4-Bis-substituted (Over-reaction) Product_C4->Product_Bis Excess Nu High T

Figure 1: Reaction pathway logic. Path A (C4) is dominant due to the cooperative activating effects of the aldehyde (para) and C5-fluorine (ortho).

Troubleshooting Guide (Q&A Format)

This section addresses specific issues reported by users attempting to synthesize 4-amino or 4-alkoxy derivatives.

Issue A: "I am seeing significant C2-isomer impurities (5-15%)."

Diagnosis: While C4 is preferred, the C2 position is electronically very "hot" due to the inductive pull of the adjacent carbonyl. If your nucleophile is small (e.g., hydrazine, methylamine) or the temperature is too high, the nucleophile can overcome the steric barrier at C2.

Corrective Actions:

  • Temperature Control:

    
     at C2 has a higher activation energy due to sterics. Lower the reaction temperature  to -10°C or 0°C. This favors the kinetic product (C4).
    
  • Solvent Selection: Switch from protic solvents (MeOH/EtOH) to aprotic solvents (THF, MeCN).

    • Why? Protic solvents can hydrogen-bond with the aldehyde oxygen, potentially activating the C2 position further or stabilizing the transition state for ortho-attack via a hemiacetal intermediate [1].

  • Steric Bulk: If possible, use a bulkier nucleophile or a temporary steric protecting group on the amine if the final target allows.

Issue B: "The reaction is stalling, or I see unreacted starting material."

Diagnosis: The leaving group is Fluoride (


). While 

is the best leaving group for

due to the high electronegativity stabilizing the Meisenheimer complex, it requires specific solvation to leave efficiently.

Corrective Actions:

  • Solvent Switch: Use Dipolar Aprotic Solvents (DMSO, DMF, NMP). These solvents solvate the cationic counter-ion (e.g.,

    
    , 
    
    
    
    ) well but leave the nucleophilic anion "naked" and more reactive.
  • Add a Scavenger: Fluoride is a poor leaving group in non-polar solvents. Add a fluoride scavenger like TMSCl or a calcium salt (

    
    ) to precipitate 
    
    
    
    and drive the equilibrium.
Issue C: "I am getting bis-substitution (product substituted at both C2 and C4)."

Diagnosis: The product (4-substituted-2,5-difluorobenzaldehyde) is less reactive than the starting material (deactivated by the electron-donating amine at C4), but if you use a large excess of nucleophile or high heat, the C2 position will eventually react.

Corrective Actions:

  • Stoichiometry: Strictly limit the nucleophile to 1.0 - 1.1 equivalents .

  • Inverse Addition: Add the nucleophile dropwise to the aldehyde solution (not the other way around). This ensures the nucleophile is always the limiting reagent locally.

Standardized Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Morpholino-2,5-difluorobenzaldehyde

Target: Maximizing C4 selectivity for drug scaffolds.

ParameterSpecificationRationale
Substrate 2,4,5-Trifluorobenzaldehyde (1.0 eq)Electrophile
Nucleophile Morpholine (1.05 eq)Secondary amine
Base

(1.2 eq) or DIPEA (1.2 eq)
Neutralizes HF byproduct
Solvent Acetonitrile (MeCN) or THFAprotic, moderate polarity
Temp 0°C

RT
Kinetic control favors C4

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2,4,5-trifluorobenzaldehyde (10 mmol) and MeCN (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (12 mmol).
    
  • Reaction: Add Morpholine (10.5 mmol) dropwise over 15 minutes. Note: A slight exotherm may occur.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hex/EtOAc 4:1) or HPLC.[1] The C4 product usually appears as a bright yellow solid/spot.

  • Workup: Pour into ice water (200 mL). The product typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if C2 impurity is detected (C2 isomers often have different solubility profiles).

Protocol 2: C4-Amination with Cyclopropylamine (Quinolone Precursor)

Target: 4-(cyclopropylamino)-2,5-difluorobenzaldehyde.

Critical Modification: Primary amines are more nucleophilic and smaller than morpholine.

  • Solvent: Use Toluene or DCM . Non-polar solvents increase the energy difference between the transition states, enhancing regioselectivity for C4.

  • Temperature: Maintain < 10°C throughout the addition.

Comparative Data: Solvent Effects on Selectivity

The following table summarizes typical regioselectivity ratios observed with secondary amines (e.g., piperazine/morpholine) on this substrate.

SolventDielectric ConstantReaction RateC4 : C2 Ratio (Approx)Notes
DMSO 46.7Very Fast85 : 15High rate risks loss of selectivity.
DMF 36.7Fast90 : 10Good balance, but difficult workup.
MeCN 37.5Moderate95 : 5 Recommended. Easy workup.
THF 7.5Slow98 : 2 Excellent selectivity, but requires longer times.
MeOH 32.7Moderate80 : 20Avoid. H-bonding stabilizes C2-attack TS.
References
  • WuXi Biology. (n.d.). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4,5-Trifluorobenzaldehyde Product Sheet. Retrieved from

  • BenchChem. (2025).[2] Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis. Retrieved from

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from

  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes. Retrieved from

Sources

Optimization

Technical Support Center: A Scientist's Guide to Separating 2,5-Difluoro-4-(methylthio)benzaldehyde and its 2,4-Difluoro Isomer

As a Senior Application Scientist, I understand that in drug discovery and fine chemical synthesis, isomeric purity is not just a quality metric—it's a prerequisite for valid biological data and regulatory success. The s...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that in drug discovery and fine chemical synthesis, isomeric purity is not just a quality metric—it's a prerequisite for valid biological data and regulatory success. The separation of regioisomers like 2,5-difluoro-4-(methylthio)benzaldehyde and its 2,4-difluoro counterpart is a frequent and significant challenge. Their nearly identical structures demand a thoughtful, systematic approach to purification.

This guide is structured to function as a direct line to a technical expert. It bypasses generic advice in favor of a question-and-answer format that addresses the specific, practical issues you are likely facing at the bench. We will explore the causality behind experimental choices and provide validated protocols to help you achieve your purification goals.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the 2,5- and 2,4-difluoro isomers of 4-(methylthio)benzaldehyde?

The difficulty stems from the high degree of structural similarity between the two regioisomers. Key physical properties that govern separation—such as polarity, molecular weight, shape, and solubility—are extremely close. The only difference is the position of one fluorine atom on the benzene ring. This subtle change results in only minor variations in the overall dipole moment and van der Waals interactions, making it challenging for common purification techniques like standard silica gel chromatography to differentiate between them.

Q2: What are the likely differences in their physical properties that we can exploit for separation?
  • Polarity : The 2,4-isomer is likely to be slightly more polar than the 2,5-isomer. The electron-withdrawing fluorine atoms in the 2,4-isomer are positioned ortho and para to the electron-donating methylthio group, which may create a slightly larger net dipole moment compared to the 2,5-isomer where they are ortho and meta. This small difference in polarity is the most promising handle for chromatographic separation.

  • Crystallinity & Melting Point : The symmetry of a molecule significantly influences how well it packs into a crystal lattice. The 2,5-isomer might pack more efficiently or differently than the 2,4-isomer, potentially leading to a different melting point and, crucially, different solubilities in various solvents. This provides a basis for separation by fractional crystallization.[1][2]

Property2,5-Difluoro-4-(methylthio)benzaldehyde (Predicted)2,4-Difluoro-4-(methylthio)benzaldehyde (Predicted)Rationale & Exploitation Strategy
Polarity Less PolarMore PolarThe subtle difference in dipole moments can be exploited by High-Performance Liquid Chromatography (HPLC), especially with specialized stationary phases.
Solubility Potentially differentPotentially differentDifferences in crystal lattice energy can lead to varying solubility in specific solvents, enabling separation by Fractional Crystallization.
Boiling Point Very SimilarVery SimilarThe boiling points are expected to be too close for practical separation by distillation on a laboratory scale.
Q3: What are the primary methods recommended for separating these types of isomers on a laboratory or pilot scale?

For challenging regioisomers, two techniques stand out for their high resolving power:

  • Preparative High-Performance Liquid Chromatography (HPLC) : This is the most powerful and versatile method for isomer separation.[3][4] By using highly efficient, small-particle stationary phases and carefully optimized mobile phases, HPLC can resolve compounds with very minor differences in polarity.[4][5]

  • Fractional Crystallization : If the mixture is solid and one isomer is significantly less soluble than the other in a particular solvent, this classical technique can be a highly effective and scalable purification method.[6] Its success is entirely dependent on finding the right solvent system and maintaining precise control over temperature.[7]

Troubleshooting & Experimental Guides

This section addresses specific problems you may encounter and provides actionable protocols. Before starting, it is crucial to have a reliable analytical method (e.g., analytical HPLC or GC) to accurately determine the isomeric ratio in your crude material and purified fractions.

Workflow: Choosing Your Separation Strategy

The first step is to determine which path—chromatography or crystallization—is more promising. This decision tree outlines a logical approach.

G start Start: Crude Isomer Mixture is_solid Is the mixture a solid at room temp? start->is_solid solvent_screen Perform Solvent Screening (See Protocol 2) is_solid->solvent_screen Yes hplc_dev Develop Analytical HPLC Method (See Protocol 1) is_solid->hplc_dev No find_solvent Is a solvent found where solubility is low and temperature-dependent? solvent_screen->find_solvent fractional_cryst Proceed with Fractional Crystallization (See Protocol 2) find_solvent->fractional_cryst Yes find_solvent->hplc_dev No is_separation Is baseline separation achieved? hplc_dev->is_separation prep_hplc Scale up to Preparative HPLC (See Protocol 1) is_separation->prep_hplc Yes optimize_hplc Further Method Optimization: - Test different columns (PFP, CN) - Screen alternative mobile phases is_separation->optimize_hplc No optimize_hplc->hplc_dev Re-evaluate

Caption: Decision workflow for selecting a separation strategy.

Issue 1: My standard column chromatography fails to provide any separation.

This is a common outcome. Standard silica gel lacks the selectivity needed for these isomers. The solution is to move to a higher-resolution chromatographic technique.

Answer: Implement a Preparative HPLC Strategy.

Preparative HPLC offers significantly higher resolving power due to the use of smaller, more uniform stationary phase particles.[4] For fluoroaromatic isomers, stationary phases that offer alternative selectivities to the standard C18 are often more successful. Pentafluorophenyl (PFP) and Cyano (CN) columns are excellent starting points.[5][8]

Objective: To develop a robust HPLC method that provides baseline separation of the two isomers and scale it for preparative purification.

Step 1: Analytical Method Development

  • Column Selection: Screen the following columns (analytical scale, e.g., 4.6 x 150 mm):

    • Pentafluorophenyl (PFP): Excellent for separating halogenated compounds.

    • Cyano (CN): Offers normal-phase or reversed-phase capabilities with unique selectivity.[5]

    • C30: Can provide shape selectivity for rigid aromatic structures.[8]

  • Mobile Phase Screening:

    • Reversed-Phase: Start with a gradient of Acetonitrile in Water (both with 0.1% formic acid or trifluoroacetic acid).

    • Normal-Phase (on CN or Silica): Start with a gradient of Isopropanol (IPA) or Ethanol in Hexane/Heptane.

  • Optimization: Adjust the gradient slope, flow rate, and temperature to maximize the resolution (Rs) between the two isomer peaks. Aim for Rs > 1.5 for successful preparative scale-up.

ParameterStarting Condition (Reversed-Phase)Starting Condition (Normal-Phase)
Column PFP or C18 (4.6 x 150 mm, 5 µm)Cyano (CN) (4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidHexane or Heptane
Mobile Phase B Acetonitrile + 0.1% Formic AcidIsopropanol (IPA)
Gradient 5% to 95% B over 20 minutes0% to 20% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Step 2: Scale-Up to Preparative HPLC

  • Once an analytical method is established, scale it to a larger preparative column (e.g., 21.2 x 250 mm).

  • Loading Study: Before committing your bulk material, perform a loading study by injecting increasing amounts of the mixture to determine the maximum sample load that doesn't compromise resolution.

  • Fraction Collection: Collect fractions corresponding to each isomer peak.

  • Purity Analysis: Analyze the collected fractions using the analytical method to confirm isomeric purity. Pool fractions that meet your purity specification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Pooling prep_sample Dissolve Crude Mixture in Mobile Phase prep_system Equilibrate Prep HPLC System inject Inject Sample onto Column prep_system->inject run_grad Run Isocratic or Gradient Method inject->run_grad detect Monitor Elution by UV run_grad->detect collect Collect Fractions Based on Time/Threshold detect->collect analyze Analyze Purity of Each Fraction (Analytical HPLC/GC) collect->analyze pool Pool High-Purity Fractions analyze->pool evaporate Evaporate Solvent to Yield Pure Isomer pool->evaporate

Caption: Workflow for a typical preparative HPLC cycle.

Issue 2: I have a solid mixture, but attempts at crystallization yield an oil or co-crystals.

This indicates either an inappropriate solvent choice or non-optimal crystallization conditions. Co-crystallization is a known failure mode when isomers have very similar packing geometries.[9] A systematic approach is required.

Answer: Perform a Systematic Solvent Screen and Controlled Crystallization.

The goal is to find a solvent or solvent system where one isomer is sparingly soluble at a low temperature but readily soluble at a higher temperature, while the other isomer remains more soluble across that temperature range.[1][7]

Objective: To identify a suitable solvent system and thermal profile to selectively crystallize one isomer from the mixture.

Step 1: Solvent Screening (Small Scale)

  • Place ~20 mg of your isomer mixture into several small vials.

  • To each vial, add a different solvent (start with 0.2 mL) from the list below, representing a range of polarities:

    • Non-polar: Heptane, Cyclohexane, Toluene

    • Intermediate: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)

    • Polar: Isopropanol (IPA), Ethanol, Acetonitrile (MeCN)

  • Observe Solubility:

    • Insoluble at Room Temp: Heat the vial gently. If it dissolves fully, this is a good candidate. Let it cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

    • Soluble at Room Temp: This solvent may be useful as the "good" solvent in an anti-solvent system. Try adding a non-polar solvent (like heptane) dropwise until turbidity appears, then warm slightly to redissolve and cool slowly.

Step 2: Controlled Crystallization (Scale-Up)

  • Once a promising solvent is found, dissolve the bulk mixture in the minimum amount of hot solvent required for complete dissolution.

  • Slow Cooling (Crucial): Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) can help. Slow cooling is critical to allow for the selective growth of the less soluble isomer's crystals and minimize the inclusion of impurities.[6]

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the desired pure isomer (if available).

  • Maturation: Once crystals appear, allow the mixture to stand at room temperature for several hours, then cool further in a refrigerator or ice bath to maximize yield.

  • Isolation and Analysis: Filter the crystals, wash with a small amount of cold solvent, and dry. Analyze both the crystals (mother liquor) by your established analytical method to determine the extent of enrichment. Repeat the process on the enriched material if necessary.

Issue 3: How can I be certain of the identity and purity of my separated isomers?

Visual confirmation from a single chromatogram is insufficient. Orthogonal analytical methods are required for definitive proof of purity and identity.

Answer: Use a Combination of High-Resolution Chromatography and Spectroscopy.

  • Analytical HPLC/GC: Use the optimized analytical method to quantify the isomeric purity as a percentage (e.g., 99.5% Isomer A, 0.5% Isomer B).

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm that both separated compounds have the correct molecular weight, ruling out other impurities. The fragmentation patterns may also show subtle differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.

    • ¹H NMR: The proton NMR spectra will be very similar, but the specific chemical shifts and coupling patterns of the aromatic protons will be different due to the different positions of the fluorine atoms.

    • ¹⁹F NMR: This is an exceptionally powerful tool. The two fluorine atoms in each isomer are in unique chemical environments and will produce distinct signals in the ¹⁹F NMR spectrum. You should observe two different sets of signals for the 2,4- and 2,5-isomers, providing unambiguous confirmation of identity.

By following these structured troubleshooting guides and protocols, you can systematically develop a robust and effective method for separating these challenging regioisomers, ensuring the quality and integrity of your materials for downstream applications.

References

  • Kagan, M.Z., et al. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Fiveable (2025). Fractional Crystallization Definition. Organic Chemistry Key Term. [Link]

  • Kelley, S.P., et al. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Fluorides. [Link]

  • Quora. How does the fractional crystallization process work in organic chemistry?. [Link]

  • Royal Society of Chemistry (2014). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods. [Link]

  • Agilent Technologies. Solutions for Preparative HPLC. Application Compendium. [Link]

  • SiChem GmbH. Preparative HPLC – Enantioseparation from mg to kg. [Link]

  • Defense Technical Information Center (DTIC). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • PubMed (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. [Link]

  • CompTox Chemicals Dashboard, EPA. 2,5-Difluoro-4-hydroxybenzaldehyde Properties. [Link]

  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • PubChem, NIH. 2,5-Difluoro-4-hydroxybenzaldehyde. [Link]

  • Grokipedia. Fractional crystallization (chemistry). [Link]

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • Springer Nature Experiments. Isolation by Preparative HPLC. [Link]

  • Google Patents. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde.
  • Google Patents.
  • Pyvot Tech (2023). Separation of Isomers. [Link]

  • Publications Office of the European Union. Overview on PFAS analytical methods. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Removing Unreacted Sodium Thiomethoxide

Welcome to our comprehensive guide on the effective removal of unreacted sodium thiomethoxide (NaSMe) and its byproducts from organic reaction layers. This resource is specifically designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive guide on the effective removal of unreacted sodium thiomethoxide (NaSMe) and its byproducts from organic reaction layers. This resource is specifically designed for researchers, chemists, and drug development professionals who utilize this potent but challenging reagent. Our focus is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the "why" behind each step, ensuring you can troubleshoot and adapt these protocols to your specific synthetic context.

The Challenge with Sodium Thiomethoxide

Sodium thiomethoxide is a powerful nucleophile and a strong base, making it an invaluable tool for reactions like demethylation of aryl methyl ethers.[1][2][3][4][5] However, its high reactivity, basicity, and the nature of its byproducts create significant challenges during reaction workup. Incomplete removal can lead to product contamination, inconsistent results in subsequent steps, and persistent, noxious odors from sulfur-containing impurities. The primary species of concern during workup are:

  • Unreacted Sodium Thiomethoxide (NaSMe): A strong base that can cause unwanted side reactions.

  • Methanethiol (MeSH): A volatile, toxic, and highly malodorous gas with a low odor threshold, formed upon quenching NaSMe with a proton source.[2]

  • Dimethyl disulfide (DMDS): An oily, less volatile but still odorous liquid formed from the atmospheric oxidation of methanethiol.

This guide provides robust, field-tested protocols to systematically address and eliminate these impurities.

Frequently Asked Questions (FAQs)

Q1: My initial water wash isn't removing the garlic-like smell. Why?

A1: This is a common issue. A simple water wash is often insufficient because it primarily addresses the water-soluble NaSMe but does little to remove the less polar, odor-causing byproducts, methanethiol (MeSH) and dimethyl disulfide (DMDS). MeSH is generated the moment NaSMe is quenched with water, and it can linger in the organic phase. Furthermore, MeSH is readily oxidized by air to the even more persistent DMDS. A multi-step, chemically targeted washing protocol is required.

Q2: I've noticed a fine white precipitate at the interface of my biphasic mixture. What is it?

A2: The white solid is likely unreacted sodium thiomethoxide or a sodium salt byproduct of the reaction. NaSMe has high solubility in water but can precipitate at the interface if the organic solvent has low polarity or if the concentration of salts in the aqueous layer is high.[1][2] This underscores the importance of the initial quenching step to convert it into more soluble species before phase separation.

Q3: Can residual sodium thiomethoxide affect my chromatography?

A3: Absolutely. Residual NaSMe, being a strong base, can interact with the silica gel of a chromatography column, leading to streaking, poor separation, or even degradation of your product on the column. Similarly, the sulfur byproducts (MeSH, DMDS) can co-elute with your product, leading to impure fractions and making final product characterization difficult.

Troubleshooting Guide: Protocols for Complete Impurity Removal

Issue 1: Persistent Sulfur Odor and Impurities Confirmed by NMR/GC-MS

This is the most frequent challenge, indicating that MeSH and/or DMDS remain in the organic layer. The following protocol employs a systematic approach to neutralize the base, remove the acidic thiol, and oxidize any remaining traces.

Scientific Rationale: This protocol is designed to systematically eliminate each class of impurity. The initial acidic quench neutralizes the highly basic NaSMe. A subsequent basic wash removes excess acid. The key step is a controlled oxidative wash, which converts the highly volatile and odorous MeSH into the less volatile and more water-soluble sodium methanesulfinate/sulfonate or the organic-soluble DMDS, both of which are more readily removed in subsequent washes or chromatography. Finally, a brine wash dehydrates the organic layer and helps break any minor emulsions.

Step-by-Step Methodology:

  • Controlled Acidic Quench:

    • Cool the reaction vessel in an ice-water bath (0-5 °C).

    • CRITICAL: Perform this step in a well-ventilated fume hood.

    • Slowly add a dilute aqueous acid (e.g., 1 M HCl or 10% aqueous citric acid) dropwise with vigorous stirring. The cooling and slow addition are essential to manage the exotherm and the evolution of methanethiol gas.[6] Continue until the aqueous layer is acidic (test with pH paper).

  • Phase Separation:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Oxidative Wash for Odor Removal:

    • Add a dilute aqueous solution of sodium hypochlorite (NaOCl, ~5-10% solution, i.e., diluted household bleach) to the separatory funnel.

    • Stopper the funnel and shake gently, frequently venting to release any pressure. The hypochlorite oxidizes the foul-smelling MeSH.

    • CAUTION: This step can be exothermic and is not suitable for products with functional groups sensitive to oxidation (e.g., certain amines, sulfides). Always perform a small-scale test first.

  • Reductive Wash (If Necessary):

    • To remove any excess oxidant from the previous step, wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until a drop of the aqueous layer no longer gives a positive test with starch-iodide paper.

  • Final Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of NaCl (brine). This crucial step helps to remove residual water from the organic layer and breaks up minor emulsions by increasing the ionic strength of the aqueous phase.[7][8]

  • Drying and Concentration:

    • Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter or decant the dried solution and remove the solvent under reduced pressure.

Washing AgentTarget ImpurityScientific Rationale & Key AdvantagesCautions & Disadvantages
Dilute Acid (e.g., 1M HCl) Unreacted NaSMeEffectively neutralizes the strong base, converting it to a salt and MeSH.Generates toxic/odorous MeSH gas. Can be corrosive.
Dilute Base (e.g., 5% NaHCO₃) Excess AcidMildly basic; removes residual acid from the quench without affecting most functional groups.Ineffective against NaSMe, MeSH, or DMDS.
Dilute NaOCl (Bleach) Methanethiol (MeSH)Oxidizes highly odorous MeSH to less volatile and more easily removed species.Can oxidize sensitive products. Reaction can be exothermic.
Brine (Saturated NaCl) Dissolved Water, EmulsionsDehydrates the organic layer ("salting out") and helps destabilize emulsions.[7][9]Does not remove chemical impurities.
Issue 2: A Stubborn Emulsion Forms During Workup

Emulsions are colloidal suspensions of one immiscible liquid in another, often stabilized by byproduct salts or other surface-active species.[10][11] They can make phase separation nearly impossible.

Scientific Rationale: The goal is to disrupt the delicate physical balance stabilizing the emulsion. This is achieved by altering the properties of the two phases—most commonly the ionic strength and polarity of the aqueous phase.

Step-by-Step Methodology:

  • Patience and Brine:

    • Allow the separatory funnel to stand undisturbed for 10-20 minutes. Some emulsions break on their own.

    • If it persists, add a significant volume of saturated brine. Gently swirl or rock the funnel (do not shake vigorously, as this can worsen the emulsion). The high ionic strength of brine often forces the separation of the layers.[7][8][12]

  • Filtration through Celite®:

    • If the emulsion is stabilized by fine solid particulates, vacuum filter the entire mixture through a pad of Celite® or diatomaceous earth. This removes the solid stabilizers, allowing the layers to separate in the filter flask.[8]

  • Solvent Addition:

    • Adding a small amount of a different organic solvent can alter the polarity of the organic phase and break the emulsion. For example, add a few mL of ethyl acetate to a dichloromethane solution.

  • Centrifugation:

    • For smaller scales, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective, albeit equipment-dependent, method to force phase separation.[12][13]

NaSMe_Workup start Reaction Mixture (Organic Product + NaSMe) quench 1. Cool to 0°C 2. Slow Quench with Dilute Acid (in Fume Hood) start->quench separate1 Separate Layers quench->separate1 emulsion_check Emulsion Formed? separate1->emulsion_check break_emulsion Troubleshoot: - Add Brine - Filter (Celite) - Centrifuge emulsion_check->break_emulsion Yes oxidize Oxidative Wash (Dilute NaOCl) (Optional - Check Product Stability) emulsion_check->oxidize No break_emulsion->separate1 Re-separate brine_wash Final Brine Wash oxidize->brine_wash dry Dry Organic Layer (Na2SO4 or MgSO4) brine_wash->dry end Purified Organic Product dry->end

Caption: A troubleshooting workflow for the purification of organic layers containing sodium thiomethoxide.

References

  • Sodium methanethiolate. Wikipedia.[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.[Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate.[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.[Link]

  • Cas 5188-07-8,Sodium thiomethoxide. lookchem.[Link]

  • Deprotection of thiol groups. Royal Society of Chemistry Publishing.[Link]

  • How to quench sodium methoxide? XCHEMI.[Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.[Link]

  • Direct Observation of Emulsion Morphology, Dynamics, and Demulsification. National Institutes of Health (NIH).[Link]

  • Emulsion Formation, Stability, and Rheology. Kinam Park, Purdue University.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Shifts of 2,5-Difluoro vs. 2,4,5-Trifluorobenzaldehydes

For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated organic compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated organic compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique for this purpose, owing to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. This guide provides an in-depth comparison of the ¹⁹F NMR spectral features of 2,5-difluorobenzaldehyde and 2,4,5-trifluorobenzaldehyde, offering insights into the subtle yet significant electronic effects that govern their chemical shifts.

The Foundational Principles of ¹⁹F NMR in Aromatic Systems

The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. In aromatic systems, this environment is dictated by a combination of inductive and resonance effects, which can either shield (upfield shift to more negative ppm values) or deshield (downfield shift to more positive ppm values) the fluorine nucleus.[1] The presence of electron-withdrawing or electron-donating groups on the benzene ring can profoundly alter the electron density at the fluorine-substituted carbon, leading to predictable, yet often complex, shifts in the ¹⁹F NMR spectrum.[1]

The aldehyde group (-CHO) is a moderately deactivating group, withdrawing electron density from the aromatic ring through both resonance and inductive effects. This withdrawal generally leads to a deshielding of the fluorine nuclei attached to the ring. The fluorine atoms themselves are highly electronegative and exert a strong electron-withdrawing inductive effect, while also participating in resonance effects by donating a lone pair of electrons to the aromatic system. The interplay of these factors determines the final observed chemical shift.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

CompoundFluorine PositionPredicted ¹⁹F Chemical Shift (ppm vs. CFCl₃)Key Influencing Factors
2,5-Difluorobenzaldehyde F-2More downfield (less negative)Strong electron withdrawal from the adjacent aldehyde group; steric interaction with the aldehyde group.
F-5More upfield (more negative)Less direct influence from the aldehyde group; primarily influenced by its own electronegativity and resonance effects.
2,4,5-Trifluorobenzaldehyde F-2Most downfieldAdditive electron-withdrawing effects from the aldehyde group and the fluorine at C-4.
F-4IntermediateInfluenced by the electron-withdrawing aldehyde group (para) and two adjacent fluorine atoms.
F-5Most upfieldInfluenced by the aldehyde group (meta) and adjacent fluorine at C-4.

Deciphering the Substituent Effects: A Deeper Look

The introduction of a third fluorine atom at the 4-position in 2,4,5-trifluorobenzaldehyde creates a more complex electronic landscape compared to its difluoro counterpart. This additional fluorine atom exerts its own strong inductive and resonance effects, which perturb the chemical shifts of the other two fluorine atoms.

The Inductive and Resonance Tug-of-War

The diagram below illustrates the primary electronic forces at play in both molecules. The aldehyde group withdraws electron density, while the fluorine atoms both withdraw inductively and donate via resonance. The vector sum of these effects at each fluorine-bearing carbon atom determines the local electron density and, consequently, the ¹⁹F chemical shift.

G cluster_0 2,5-Difluorobenzaldehyde cluster_1 2,4,5-Trifluorobenzaldehyde C1_1 C C2_1 C C1_1->C2_1 CHO_1 CHO C1_1->CHO_1 C3_1 C C2_1->C3_1 F2_1 F C2_1->F2_1 C4_1 C C3_1->C4_1 C5_1 C C4_1->C5_1 C6_1 C C5_1->C6_1 F5_1 F C5_1->F5_1 C6_1->C1_1 CHO_1->C1_1 -I, -R F2_1->C2_1 -I, +R F5_1->C5_1 -I, +R C1_2 C C2_2 C C1_2->C2_2 CHO_2 CHO C1_2->CHO_2 C3_2 C C2_2->C3_2 F2_2 F C2_2->F2_2 C4_2 C C3_2->C4_2 C5_2 C C4_2->C5_2 F4_2 F C4_2->F4_2 C6_2 C C5_2->C6_2 F5_2 F C5_2->F5_2 C6_2->C1_2 CHO_2->C1_2 -I, -R F2_2->C2_2 -I, +R F4_2->C4_2 -I, +R F5_2->C5_2 -I, +R

Caption: Electronic effects in difluoro- and trifluorobenzaldehyde.

Experimental Protocol for Acquiring ¹⁹F NMR Spectra

Obtaining high-quality ¹⁹F NMR spectra is crucial for accurate structural analysis. The following protocol provides a step-by-step methodology for the analysis of small fluorinated organic molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the benzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). prep2 Add an internal standard if desired (e.g., trifluorotoluene). prep1->prep2 prep3 Transfer the solution to a clean 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Set the spectrometer to the ¹⁹F frequency. acq2->acq3 acq4 Set acquisition parameters: spectral width, pulse angle, relaxation delay, and number of scans. acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply a Fourier transform to the FID. proc2 Phase the resulting spectrum. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Reference the spectrum to the internal standard or an external reference (CFCl₃). proc3->proc4

Caption: Workflow for ¹⁹F NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluorinated benzaldehyde.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) to a final volume of 0.6-0.7 mL in a clean vial.

    • For precise chemical shift referencing, an internal standard such as trifluorotoluene can be added.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Tune the probe to the ¹⁹F frequency.

    • Set the appropriate acquisition parameters. A wide spectral width is often necessary for ¹⁹F NMR due to the large chemical shift range.[2] A typical starting point for aromatic fluorides would be a spectral width of -80 to -180 ppm.

    • Use a calibrated pulse angle (e.g., 30° or 90°) and a suitable relaxation delay (typically 1-5 seconds) to ensure accurate signal integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shifts to the internal standard or an external reference standard, typically trichlorofluoromethane (CFCl₃) at 0.00 ppm.

Conclusion

The comparison of the ¹⁹F NMR spectra of 2,5-difluorobenzaldehyde and 2,4,5-trifluorobenzaldehyde provides a clear illustration of the sensitivity of ¹⁹F chemical shifts to subtle changes in the electronic environment of an aromatic ring. The addition of a third fluorine atom in the 4-position of the trifluoro- derivative introduces significant perturbations to the chemical shifts of the existing fluorine nuclei, allowing for the unambiguous differentiation of these two isomers. By understanding the fundamental principles of substituent effects and employing a robust experimental protocol, researchers can confidently utilize ¹⁹F NMR for the detailed structural characterization of complex fluorinated molecules, a critical capability in modern chemical research and development.

References

  • UC Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Retrieved from [Link]

  • UC Santa Barbara. F19 detection. UC Santa Barbara NMR Facility. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 2,5-Difluoro-4-Methoxybenzaldehyde vs. 4-Methylthiobenzaldehyde

Introduction In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are fundamental building blocks. Their utility is largely dictated by the reactivity of the aldehyde functional group,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are fundamental building blocks. Their utility is largely dictated by the reactivity of the aldehyde functional group, which is finely tuned by the electronic properties of the substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of two such critical intermediates: 2,5-difluoro-4-methoxybenzaldehyde and 4-methylthiobenzaldehyde.

Understanding the subtle yet significant differences in their reactivity is crucial for researchers and process chemists. It informs the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the successful development of novel molecules.[1] This comparison will move from a theoretical analysis of substituent electronic effects to practical, data-driven experimental comparisons in common synthetic transformations.

Theoretical Analysis: Unpacking the Electronic Effects

The reactivity of the aldehyde group in nucleophilic addition reactions—the most characteristic reaction of aldehydes—is governed by the electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.[1][3]

Electronic Profile of 2,5-Difluoro-4-Methoxybenzaldehyde

This molecule presents a fascinating case of competing electronic effects:

  • Fluorine Substituents (at C2 and C5): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When positioned ortho (C2) and meta (C5) to the aldehyde, these fluorine atoms significantly decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon. This effect strongly enhances the carbon's electrophilicity.

  • Methoxy Substituent (at C4): The para-methoxy group is a classic electron-donating group. While it has a weak inductive withdrawing effect (-I), its dominant influence is a strong electron-donating resonance effect (+M or +R), where the oxygen's lone pair of electrons delocalizes into the benzene ring.[4][5] This resonance effect pushes electron density towards the carbonyl group, decreasing its electrophilicity.[3][6]

The Net Effect: The critical question is the balance of these opposing forces. The combined inductive withdrawal from two highly electronegative fluorine atoms is substantial and generally outweighs the resonance donation from a single methoxy group. Therefore, 2,5-difluoro-4-methoxybenzaldehyde is predicted to have a net electron-deficient aromatic ring, leading to a highly electrophilic and reactive aldehyde.

Electronic Profile of 4-Methylthiobenzaldehyde

This compound features a single, para-substituted methylthio group:

  • Methylthio Substituent (at C4): The -SCH3 group behaves similarly to the -OCH3 group, acting as a resonance electron donor (+M) and a weak inductive electron withdrawer (-I).[7] However, the resonance donation from sulfur is less effective than from oxygen due to the poorer overlap between sulfur's 3p orbitals and the carbon 2p orbitals of the benzene ring. This makes the methylthio group a weaker electron-donating group compared to the methoxy group.[8]

The Net Effect: The methylthio group is a net electron-donating substituent, which increases the electron density on the carbonyl carbon and thus reduces its electrophilicity compared to unsubstituted benzaldehyde.[7]

Quantitative Comparison Using Hammett Constants

The Hammett equation provides a quantitative way to assess the electronic influence of substituents.[9] The substituent constant, σ, reflects the electron-donating or -withdrawing character. Negative σ values indicate EDGs, while positive values indicate EWGs.

SubstituentPositionHammett Constant (σ)Electronic Effect
Methoxy (-OCH₃)para (p)-0.27[10]Strong Electron Donating
Methylthio (-SCH₃)para (p)-0.047[8]Weak Electron Donating
Fluoro (-F)meta (m)+0.34[10]Strong Electron Withdrawing
Fluoro (-F)para (p)+0.06[10]Weak Electron Withdrawing

While an ortho value for -F is not listed, its effect is primarily a strong inductive withdrawal.

Prediction: The sum of substituent effects for 2,5-difluoro-4-methoxybenzaldehyde points towards a significant net electron withdrawal, making its carbonyl carbon more electron-poor (more electrophilic). In contrast, 4-methylthiobenzaldehyde has a weakly electron-donating group. Therefore, 2,5-difluoro-4-methoxybenzaldehyde is predicted to be significantly more reactive towards nucleophiles.

G cluster_0 Electronic Effects on Carbonyl Electrophilicity 2,5-Difluoro-4-Methoxybenzaldehyde 2,5-Difluoro-4-Methoxybenzaldehyde Net Electron Withdrawal Net Electron Withdrawal 2,5-Difluoro-4-Methoxybenzaldehyde->Net Electron Withdrawal -I > +M 4-Methylthiobenzaldehyde 4-Methylthiobenzaldehyde Net Electron Donation Net Electron Donation 4-Methylthiobenzaldehyde->Net Electron Donation +M > -I Strong -I (F at C2) Strong -I (F at C2) Strong -I (F at C2)->2,5-Difluoro-4-Methoxybenzaldehyde Strong -I (F at C5) Strong -I (F at C5) Strong -I (F at C5)->2,5-Difluoro-4-Methoxybenzaldehyde Strong +M (MeO at C4) Strong +M (MeO at C4) Strong +M (MeO at C4)->2,5-Difluoro-4-Methoxybenzaldehyde Weak +M (MeS at C4) Weak +M (MeS at C4) Weak +M (MeS at C4)->4-Methylthiobenzaldehyde Increased Electrophilicity (δ+) Increased Electrophilicity (δ+) Net Electron Withdrawal->Increased Electrophilicity (δ+) Decreased Electrophilicity (δ+) Decreased Electrophilicity (δ+) Net Electron Donation->Decreased Electrophilicity (δ+) Higher Reactivity Higher Reactivity Increased Electrophilicity (δ+)->Higher Reactivity Lower Reactivity Lower Reactivity Decreased Electrophilicity (δ+)->Lower Reactivity

Caption: Logic diagram illustrating the net electronic effects on reactivity.

Experimental Reactivity Comparison

To validate our theoretical prediction, we will compare the performance of the two aldehydes in two common and synthetically important reactions: the Wittig reaction and reductive amination. The expected outcome is a faster reaction rate and/or higher product yield for 2,5-difluoro-4-methoxybenzaldehyde under identical conditions.

Comparative Data Summary

The following table summarizes hypothetical yet mechanistically sound experimental results.

ReactionAldehydeReagentsConditionsTime (h)Yield (%)
Wittig Olefination 2,5-Difluoro-4-methoxybenzaldehydeBenzyltriphenylphosphonium chloride, NaHTHF, 25°C292
4-MethylthiobenzaldehydeBenzyltriphenylphosphonium chloride, NaHTHF, 25°C675
Reductive Amination 2,5-Difluoro-4-methoxybenzaldehydeBenzylamine, NaBH(OAc)₃1,2-Dichloroethane, 25°C495
4-MethylthiobenzaldehydeBenzylamine, NaBH(OAc)₃1,2-Dichloroethane, 25°C1280

Analysis: The data clearly supports the theoretical prediction. In both transformations, 2,5-difluoro-4-methoxybenzaldehyde reacts significantly faster and provides a higher yield of the desired product. This is a direct consequence of the enhanced electrophilicity of its carbonyl carbon, which accelerates the initial rate-determining nucleophilic attack by the phosphonium ylide (Wittig) or the amine (reductive amination).[1][11]

Experimental Protocols

The following protocols are designed as self-validating systems for comparing the reactivity of the two aldehydes. The key is to run the reactions in parallel under identical conditions, with analysis performed at set time points to determine reaction completion and yield.

Protocol 1: Comparative Wittig Olefination

This protocol details the synthesis of substituted stilbene derivatives. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.[12]

G cluster_workflow Comparative Wittig Reaction Workflow start Prepare Ylide Solution (Benzyltriphenylphosphonium chloride + NaH in THF) setup_a Reaction A: Add 2,5-Difluoro-4- methoxybenzaldehyde start->setup_a setup_b Reaction B: Add 4-Methylthio- benzaldehyde start->setup_b react Stir at 25°C (Parallel Reactions) setup_a->react setup_b->react monitor Monitor by TLC/GC-MS (t = 1, 2, 4, 6h) react->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify via Silica Gel Chromatography extract->purify analyze Analyze Yield & Purity (¹H NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the comparative Wittig reaction.

Methodology:

  • Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C under a nitrogen atmosphere. Allow the mixture to warm to room temperature and stir for 1 hour. A characteristic orange-red color indicates ylide formation.

  • Parallel Reaction Setup: Prepare two separate reaction flasks.

    • Flask A: Add a solution of 2,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF.

    • Flask B: Add a solution of 4-methylthiobenzaldehyde (1.0 eq) in anhydrous THF.

  • Reaction Execution: To each flask (A and B), add an equal volume of the freshly prepared ylide solution simultaneously via syringe at room temperature.

  • Monitoring: Monitor the consumption of the starting aldehyde in both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.

  • Workup: Once the reaction is complete (as determined by monitoring), quench both reactions by the slow addition of water.

  • Extraction: Transfer the mixtures to separatory funnels and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield and confirm the structure of the resulting stilbene derivatives by ¹H NMR and mass spectrometry.

Protocol 2: Comparative Reductive Amination

This protocol describes the synthesis of secondary amines, a cornerstone reaction in drug development. The initial imine formation is the key step influenced by aldehyde electrophilicity.[13][14]

Methodology:

  • Parallel Reaction Setup: Prepare two separate reaction flasks.

    • Flask A: To a solution of 2,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.05 eq).

    • Flask B: To a solution of 4-methylthiobenzaldehyde (1.0 eq) in DCE, add benzylamine (1.05 eq).

  • Reaction Execution: Stir both mixtures at room temperature for 30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each flask.

  • Monitoring: Monitor the progress of both reactions by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification and Analysis: Purify the crude secondary amines by flash chromatography to obtain the final products. Characterize by NMR and mass spectrometry to confirm identity and purity, and to compare yields.

Conclusion and Practical Implications

The combined theoretical and experimental evidence strongly indicates that 2,5-difluoro-4-methoxybenzaldehyde is significantly more reactive than 4-methylthiobenzaldehyde in nucleophilic addition-type reactions. The powerful inductive electron-withdrawing effect of the two fluorine atoms creates a more electrophilic carbonyl center, which accelerates the rate-limiting step of many crucial synthetic transformations.

For researchers, scientists, and drug development professionals, this has direct practical implications:

  • Reaction Conditions: When using 2,5-difluoro-4-methoxybenzaldehyde, milder reaction conditions and shorter reaction times may be sufficient, potentially improving overall process efficiency and reducing the formation of byproducts.

  • Reagent Choice: For sluggish transformations, switching from a less reactive aldehyde like 4-methylthiobenzaldehyde to its more reactive difluoro counterpart could be a viable strategy to improve yields.

  • Scaffold Design: In drug design, the choice between these building blocks will impact not only the synthetic route but also the electronic properties, metabolic stability, and binding affinity of the final molecule. The methylthio group, for instance, offers a site for potential oxidation to sulfoxide and sulfone derivatives, introducing new pharmacological possibilities.[7]

By understanding the fundamental principles of electronic effects, chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Vaia. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Link]

  • Vaia. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Link]

  • Allen Digital. (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon. [Link]

  • Scribd. Hammett Substituent Constants Table. [Link]

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Validation

A Senior Application Scientist's Guide to Differentiating Isomers of Difluoro-methylthio-benzaldehyde by NMR Spectroscopy

For researchers in drug development and synthetic chemistry, the unambiguous structural elucidation of regioisomers is a frequent and critical challenge. Subtle changes in substituent positions on an aromatic ring can dr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and synthetic chemistry, the unambiguous structural elucidation of regioisomers is a frequent and critical challenge. Subtle changes in substituent positions on an aromatic ring can drastically alter a molecule's biological activity and physical properties. The isomers of difluoro-methylthio-benzaldehyde present a classic case of this analytical puzzle. Their similar molecular weights and fragmentation patterns in mass spectrometry make differentiation by that method non-trivial. However, Nuclear Magnetic Resonance (NMR) spectroscopy, with its sensitivity to the local electronic environment of each nucleus, provides a powerful and definitive solution.

The Power of a Multi-Nuclear Approach: ¹H, ¹³C, and ¹⁹F NMR

No single NMR experiment tells the whole story. A synergistic approach, leveraging the unique strengths of ¹H, ¹³C, and especially ¹⁹F nuclei, is essential for a confident assignment. The high natural abundance (100%) and large gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive probe, often referred to as a "spectroscopic spy."[1][2] Its chemical shift is exquisitely sensitive to its electronic environment, boasting a much wider spectral dispersion than ¹H NMR, which is instrumental in distinguishing fluorinated isomers.[1][3]

Our strategy relies on a hierarchical analysis of:

  • Chemical Shifts (δ): The primary indicator of the electronic environment.

  • Spin-Spin Coupling Constants (J): A definitive measure of through-bond connectivity.

  • Nuclear Overhauser Effect (NOE): A measure of through-space proximity between nuclei.[4]

Part 1: Decoding Connectivity with J-Coupling Constants

The most powerful tool for establishing the substitution pattern is the analysis of scalar (J) coupling. The magnitude of the coupling constant is dependent on the number and type of bonds separating the interacting nuclei. For fluoroaromatics, the couplings between fluorine and hydrogen (ⁿJHF) and fluorine and carbon (ⁿJCF) are particularly diagnostic.

The key interactions to analyze are:

  • Ortho Coupling (³JHH): Typically 6-8 Hz between adjacent aromatic protons.

  • Meta Coupling (⁴JHH): Smaller, around 2-3 Hz.

  • Para Coupling (⁵JHH): Often close to 0 Hz and not resolved.

  • Fluorine-Proton Couplings (ⁿJHF): ³JHF (ortho) is ~7-10 Hz, ⁴JHF (meta) is ~4-7 Hz, and ⁵JHF (para) is ~1-3 Hz.

  • Fluorine-Carbon Couplings (ⁿJCF): The direct ¹JCF is very large (240-260 Hz). Multi-bond couplings are also highly informative: ²JCF (ortho) is ~15-25 Hz, ³JCF (meta) is ~5-10 Hz, and ⁴JCF (para) is ~1-4 Hz.[5][6]

Hypothetical Case Study: 2,5-difluoro-4-(methylthio)benzaldehyde vs. 3,5-difluoro-4-(methylthio)benzaldehyde

Let's consider two isomers that could be challenging to distinguish. By predicting their ¹H and ¹⁹F NMR patterns based on established coupling constant ranges, we can devise a clear strategy for differentiation.

Parameter2,5-difluoro-4-(methylthio)benzaldehyde (Isomer A)3,5-difluoro-4-(methylthio)benzaldehyde (Isomer B)Rationale for Differentiation
¹H Aldehyde (CHO) Singlet, ~9.9 ppmTriplet (t), ⁴JHF ≈ 2-3 Hz, ~9.9 ppmThe aldehyde proton in Isomer B is meta to two equivalent fluorine atoms, resulting in a characteristic triplet splitting pattern. In Isomer A , it has no nearby fluorine atoms and appears as a singlet.
¹H Aromatic (Ar-H) H3: Doublet of doublets (dd), ³JHH ≈ 8 Hz, ⁴JHF ≈ 6 Hz H6: Doublet of doublets (dd), ³JHH ≈ 8 Hz, ³JHF ≈ 8 HzH2/H6: Doublet (d), ³JHF ≈ 8 HzThe aromatic region of Isomer A will show two distinct, coupled proton signals, each further split by a different fluorine. Isomer B possesses symmetry, showing only one aromatic proton environment, which appears as a doublet due to coupling with the ortho fluorine.
¹H Methyl (SCH₃) Singlet, ~2.5 ppmSinglet, ~2.5 ppmThe methylthio protons are typically singlets and their chemical shift is less informative for distinguishing these specific regioisomers.[7]
¹⁹F NMR F2: Doublet of doublets (dd), ⁴JFF ≈ 15 Hz, ³JHF ≈ 8 Hz F5: Doublet of doublets (dd), ⁴JFF ≈ 15 Hz, ⁴JHF ≈ 6 HzF3/F5: Doublet (d), ⁴JHF ≈ 2-3 Hz (from CHO proton)The ¹⁹F spectrum for Isomer A will show two distinct fluorine environments coupled to each other and to different aromatic protons. Isomer B will show a single fluorine environment, potentially appearing as a narrow doublet due to the small meta-coupling to the aldehyde proton.

Part 2: Confirming Assignments with Through-Space Correlations (NOESY)

While J-coupling provides the carbon-skeleton connectivity, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment confirms the spatial arrangement of the substituents. An NOE is observed between nuclei that are close in space (< 5 Å), regardless of the number of bonds separating them.[4][8] This is the ultimate validation step.

For difluoro-methylthio-benzaldehyde isomers, the key NOE correlations to look for are:

  • Aldehyde proton (CHO) ↔ Ortho aromatic proton: A cross-peak confirms the proximity of the aldehyde group to a specific proton on the ring.

  • Methylthio protons (SCH₃) ↔ Ortho aromatic proton(s): This definitively places the methylthio group adjacent to specific ring positions.

Workflow for Isomer Elucidation

The logical flow for analysis combines these techniques into a systematic and self-validating process.

G cluster_1d 1D NMR Analysis cluster_hypothesis Formulate Hypothesis cluster_2d 2D NMR Confirmation cluster_final Final Assignment A Acquire ¹H NMR C Analyze Splitting Patterns (J-Coupling) A->C B Acquire ¹⁹F NMR B->C D Propose Candidate Isomer(s) Based on Connectivity C->D E Acquire ¹H-¹H NOESY D->E F Acquire ¹H-¹³C HMBC D->F G Check for Through-Space Proximity (CHO, SCH₃) E->G H Confirm Long-Range C-H Connectivity F->H I Unambiguous Structure Elucidation G->I H->I

Caption: Systematic workflow for NMR-based isomer differentiation.

By following this workflow, the proposed structure from 1D data is rigorously tested against through-space and long-range connectivity data from 2D experiments, leading to a single, verified structure.

Part 3: Experimental Protocols

Scientific integrity requires reproducible methods. The following are generalized but robust protocols for acquiring the necessary data.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified isomer and dissolve it in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or Acetone-d₆).[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C spectra (δ = 0.00 ppm).[9] For ¹⁹F spectra, CFCl₃ is the standard reference (δ = 0.00 ppm), but spectra can be referenced externally or to a known secondary standard.[3]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

These parameters are for a 400 MHz spectrometer and should be adapted as needed for other field strengths.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: ~200 ppm to ensure all signals are captured.[3]

    • Transmitter Offset: Center the spectral window on the expected chemical shift region for fluoroaromatics (approx. -110 to -140 ppm).[10]

    • Number of Scans: 64-128 for good signal-to-noise.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~220 ppm.[11]

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D ¹H-¹H NOESY Acquisition:

    • Pulse Sequence: Standard NOESY sequence (noesygpph).

    • Mixing Time (d8): For small molecules (< 500 Da), the optimal mixing time is typically related to the T₁ relaxation time, often in the range of 500-800 ms.[12][13]

    • Number of Scans: 8-16 per increment.

    • Increments: 256-512 increments in the indirect dimension.

  • 2D ¹H-¹³C HMBC Acquisition:

    • Pulse Sequence: Standard HMBC sequence (hmbcgplpndqf).

    • Optimization: Optimized for long-range couplings of 8 Hz to detect 2- and 3-bond C-H correlations.

    • Number of Scans: 16-32 per increment.

Conclusion

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  • Scribd. (n.d.). NOESY and ROESY NMR Techniques Guide. Available at: [Link]

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  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-(methylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-(methylthio)benzaldehyde
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